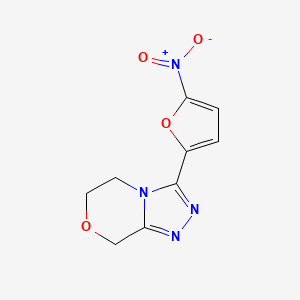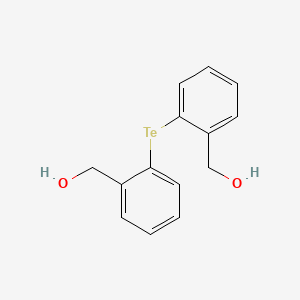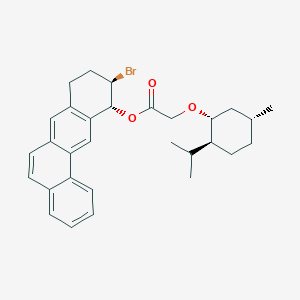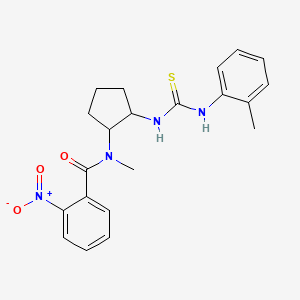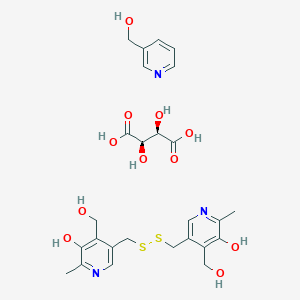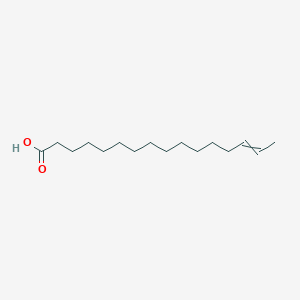![molecular formula C19H14N6O4 B14446213 (E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene CAS No. 78818-71-0](/img/structure/B14446213.png)
(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group and a phenylhydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene typically involves multiple steps, starting with the preparation of the dinitrophenyl and phenylhydrazinylidene precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired configuration and purity of the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activities, or modulating receptor functions. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazene derivatives and dinitrophenyl compounds, such as:
- (E)-1-(2,4-Dinitrophenyl)-2-(phenylhydrazinylidene)methyl]diazene
- 2,4-Dinitrophenylhydrazine
- Phenylhydrazine derivatives
Uniqueness
What sets (E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene apart is its unique combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of both dinitrophenyl and phenylhydrazinylidene groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
78818-71-0 |
|---|---|
Molecular Formula |
C19H14N6O4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N'-anilino-N-(2,4-dinitrophenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C19H14N6O4/c26-24(27)16-11-12-17(18(13-16)25(28)29)21-23-19(14-7-3-1-4-8-14)22-20-15-9-5-2-6-10-15/h1-13,20H |
InChI Key |
LOAMGOXBYHVVTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


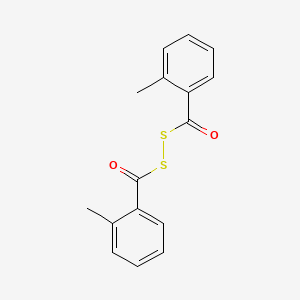
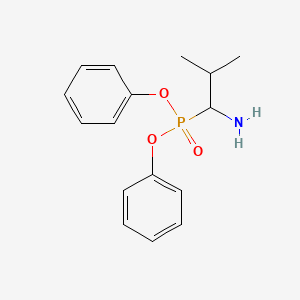

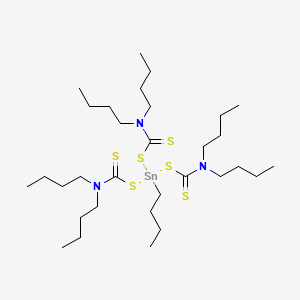
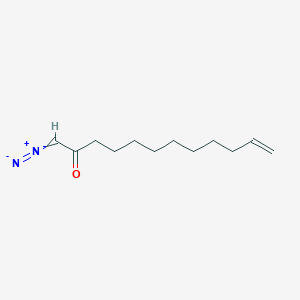
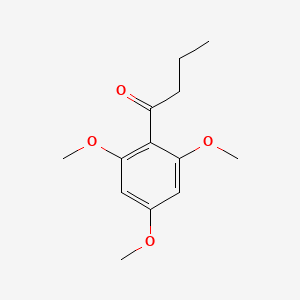
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
